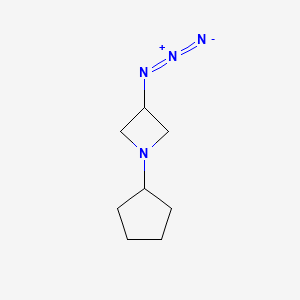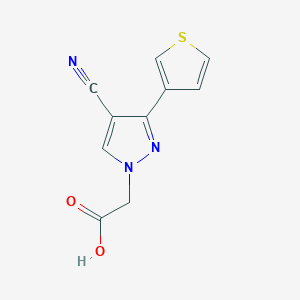
2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
“2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, which this compound is, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds similar to 2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid have been synthesized for structural and mechanistic studies. For instance, the synthesis and structure determination of related compounds involve condensation reactions and are characterized using techniques such as NMR spectroscopy and single crystal X-ray diffraction. These studies contribute to the understanding of their chemical properties and potential applications in materials science and molecular engineering (Kariuki et al., 2022).
Antitumor and Antimicrobial Activities
Some derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. Novel synthesis approaches have led to heterocyclic compounds with significant inhibitory effects on various cancer cell lines, highlighting their potential in developing new anticancer therapies (Shams et al., 2010). Moreover, antimicrobial studies on similar compounds have shown promising results against a range of bacteria and fungi, suggesting their use in developing new antimicrobial agents (Kumar et al., 2012).
Applications in Materials Science
Derivatives of 2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid have been explored for their photophysical properties and applications in materials science. For example, their incorporation into d-π-A chromophores and the study of their effect on photophysical properties can be valuable for developing new materials for optoelectronic applications (Jachak et al., 2021).
Organic Sensitizers for Solar Cells
In the field of renewable energy, certain derivatives have been engineered at the molecular level to serve as organic sensitizers for solar cell applications. These sensitizers, featuring donor, electron-conducting, and anchoring groups, exhibit high conversion efficiency, indicating their potential to enhance the performance of dye-sensitized solar cells (Kim et al., 2006).
Corrosion Inhibition
Research on pyrazoline derivatives, which share structural similarities with the compound of interest, has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. These studies combine experimental and theoretical approaches to elucidate the mechanisms behind their protective effects, offering insights into their application in materials protection (Lgaz et al., 2018).
Propriétés
IUPAC Name |
2-(4-cyano-3-thiophen-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-3-8-4-13(5-9(14)15)12-10(8)7-1-2-16-6-7/h1-2,4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVDMUQZUAEYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2C#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyano-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



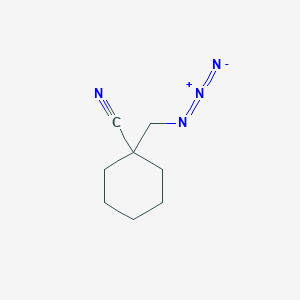
![{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate](/img/structure/B1482714.png)

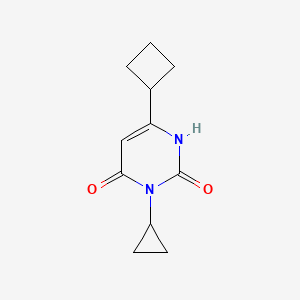


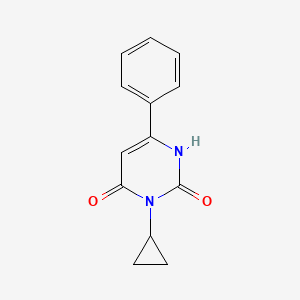

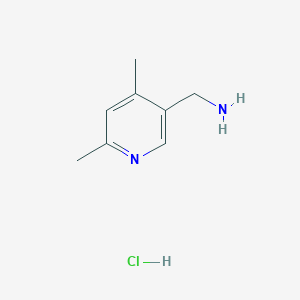
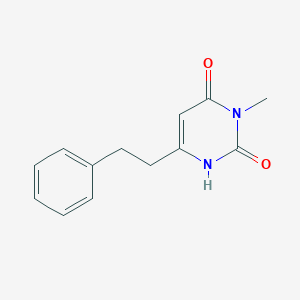
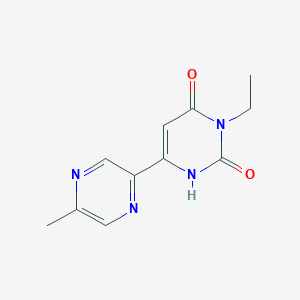
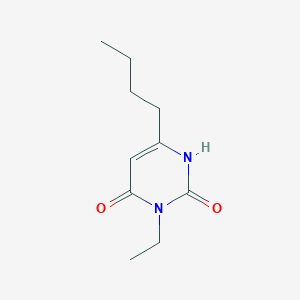
![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)
